molecular formula C13H12BrN3O2S B6287047 N'-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide CAS No. 2082699-27-0

N'-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6287047
CAS No.: 2082699-27-0
M. Wt: 354.22 g/mol
InChI Key: CCUGSLQJJNKAJS-CXUHLZMHSA-N
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Description

N’-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides. This compound is characterized by the presence of a bromopyridine moiety attached to a methylene group, which is further connected to a 4-methylbenzenesulfonohydrazide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 2-bromopyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N’-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or sulfonates.

    Reduction: Formation of the corresponding amines or hydrazines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to modulation of their activity. The sulfonohydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.

    3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridine moiety and are used in medicinal chemistry.

Uniqueness

N’-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both the bromopyridine and sulfonohydrazide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S/c1-10-4-6-12(7-5-10)20(18,19)17-16-9-11-3-2-8-15-13(11)14/h2-9,17H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUGSLQJJNKAJS-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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